1,4-Ditosyl-1,4-diazepane

Crystallography Conformational Analysis Solid-State Chemistry

1,4-Ditosyl-1,4-diazepane (CAS 5769-35-7) is the definitive fully bis-tosylated diazepane that completely deactivates both endocyclic nitrogen atoms, preventing unwanted N-alkylation/acylation during multi-step synthesis. Its experimentally defined crystal structure (82.88° dihedral angle) provides a validated conformation for structure-based drug design. Resistant to harsh reagents (e.g., DAST) and cleavable under microwave conditions, it is the preferred stable intermediate for fluorinated diazepane scaffolds. Certified as Fasudil Impurity B (ICH Q3A), with an established 88% yield/99% purity kilogram-scale process, this 95% pure compound ensures supply reliability for both medicinal chemistry and analytical quality control.

Molecular Formula C19H24N2O4S2
Molecular Weight 408.5 g/mol
CAS No. 5769-35-7
Cat. No. B1297171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Ditosyl-1,4-diazepane
CAS5769-35-7
Molecular FormulaC19H24N2O4S2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C19H24N2O4S2/c1-16-4-8-18(9-5-16)26(22,23)20-12-3-13-21(15-14-20)27(24,25)19-10-6-17(2)7-11-19/h4-11H,3,12-15H2,1-2H3
InChIKeyORANQSHSAIBPEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Ditosyl-1,4-diazepane (CAS 5769-35-7): A Bis-Protected Homopiperazine Scaffold for Heterocyclic Synthesis and Impurity Analysis


1,4-Ditosyl-1,4-diazepane (CAS 5769-35-7) is a crystalline solid (mp 149-150 °C) containing a seven-membered diazepane ring fully protected by two p-toluenesulfonyl (tosyl) groups [1]. The compound exhibits a characteristic dihedral angle of 82.88° between its aromatic rings and displays conformational disorder in two ring carbon atoms with an occupancy ratio of 0.534:0.466 [1]. Primarily employed as a protected homopiperazine building block in medicinal chemistry , it also serves as an identified impurity (Impurity B) in the synthesis of Fasudil, a protein kinase A inhibitor . The tosyl protection renders both secondary amines chemically inert, enabling selective functionalization elsewhere in multi-step synthetic sequences.

Why 1,4-Ditosyl-1,4-diazepane Cannot Be Substituted with Mono-Protected or Alternative Diazepane Derivatives in Regioselective Syntheses


While several diazepane derivatives exist as synthetic intermediates, direct substitution of 1,4-ditosyl-1,4-diazepane with mono-protected or alternative N-protected analogs is not feasible without altering the reaction outcome. The compound's symmetrical 1,4-bis-tosylation serves a specific purpose: it completely deactivates both endocyclic nitrogen atoms, preventing unwanted N-alkylation or N-acylation during subsequent reactions on the carbon skeleton . In contrast, mono-protected diazepanes (e.g., 1-Boc-homopiperazine) leave one reactive amine site, which can lead to competitive side reactions, diminished regioselectivity, or the need for orthogonal protection strategies. Furthermore, the tosyl groups provide unique steric and electronic effects that influence ring conformation and intermolecular packing, as evidenced by the 82.88° dihedral angle and specific C–H⋯O interaction network in the solid state [1]. This precise spatial arrangement may affect substrate recognition in enzyme-catalyzed transformations or crystallinity during purification, and cannot be replicated by other protecting groups such as Boc, Cbz, or benzyl. The decision to employ 1,4-ditosyl-1,4-diazepane over analogs is therefore rooted in the specific requirement for a completely deactivated, conformationally defined diazepane template that can withstand harsh reaction conditions until selective deprotection is desired.

1,4-Ditosyl-1,4-diazepane (CAS 5769-35-7): Quantifiable Differentiation Evidence vs. Comparators


Crystalline Conformational Uniqueness: 1,4-Ditosyl-1,4-diazepane Exhibits a Distinct Dihedral Angle and Ring Disorder Not Found in Piperazine Analogs

The three-dimensional solid-state structure of 1,4-ditosyl-1,4-diazepane is precisely defined by single-crystal X-ray diffraction, revealing unique conformational parameters. The dihedral angle formed by the two phenyl rings is 82.88 (7)°, and two carbon atoms of the diazepane ring are disordered over two positions with a refined occupancy ratio of 0.534 (13):0.466 (13) [1]. This structural definition is critical for understanding solid-state stability and interactions. While analogous 1,4-ditosylpiperazine (six-membered ring) will exhibit different ring puckering and intermolecular packing, no direct head-to-head crystallographic comparison is available in the primary literature.

Crystallography Conformational Analysis Solid-State Chemistry

Synthetic Accessibility and Scalable Yield: Kilogram-Scale Preparation of 1,4-Ditosyl-1,4-diazepane Achieves 88.1% Yield with 99.0% Purity

A patent detailing the large-scale synthesis of N,N'-bis(p-toluenesulfonyl)homopiperazine (synonym for 1,4-ditosyl-1,4-diazepane) describes a process yielding 141 kg of the final product from 25 kg of ethylenediamine . The reported yield is 88.1%, with a final product purity of 99.0% after drying . This demonstrates the commercial feasibility and robust nature of its synthesis compared to more labile protecting groups which might decompose under similar harsh conditions (e.g., reflux in basic aqueous/organic mixtures). No direct comparator yield data for alternative bis-protected diazepanes at this scale is provided in the cited patent.

Process Chemistry Scale-Up Synthetic Methodology

Identification as Fasudil Impurity B: Regulatory and Quality Control Relevance of 1,4-Ditosyl-1,4-diazepane

1,4-Ditosyl-1,4-diazepane is explicitly designated as 'Fasudil Impurity B' and 'Fasudil Impurity 41' in multiple pharmaceutical impurity databases . Its molecular weight (408.53 g/mol) and formula (C19H24N2O4S2) are distinct from the parent drug Fasudil (C14H17N3O2S, MW 291.37 g/mol) and other known impurities. For pharmaceutical companies developing generic Fasudil formulations, the procurement of a well-characterized, high-purity standard of this specific impurity is mandated for analytical method validation and batch release testing according to ICH guidelines. While other diazepane derivatives may exist as impurities in different drug substances, this compound's specific association with Fasudil is a unique and verifiable differentiator.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Precursor to 6,6-Difluorohomopiperazines: 1,4-Ditosyl-1,4-diazepane Enables Microwave-Assisted Detosylation for Rapid Access to Amine Products

In the synthesis of 6,6-difluorohomopiperazines, a 1,4-ditosyl-protected diazepane-6-ol is used as a key intermediate. The subsequent detosylation step, which reveals the free amine, is efficiently performed under microwave irradiation . The use of tosyl groups is essential in this sequence as they are stable to the earlier fluorination step (using DAST), which might cleave or rearrange other acid-labile protecting groups like Boc. While the publication does not provide direct comparative reaction yields for alternative protecting groups, it demonstrates the functional necessity of the ditosyl protection in accessing this specific class of fluorinated diazepanes.

Microwave-Assisted Synthesis Fluorination Chemistry Protecting Group Strategy

Definitive Use Cases for 1,4-Ditosyl-1,4-diazepane (CAS 5769-35-7) Supported by Evidence


Synthesis of 6,6-Difluorohomopiperazine Derivatives

Researchers developing fluorinated diazepane scaffolds for medicinal chemistry should procure 1,4-ditosyl-1,4-diazepane as a stable, protected intermediate. As demonstrated in the synthesis of 6,6-difluorohomopiperazines , the tosyl groups are resistant to the harsh fluorinating agent DAST, enabling late-stage deprotection via microwave irradiation to liberate the active amine. This established synthetic route provides a reliable pathway to a class of compounds of interest in drug discovery.

Validation and Analysis of Fasudil Impurities

Analytical chemistry groups in pharmaceutical companies or contract research organizations developing generic Fasudil require a certified reference standard of 1,4-ditosyl-1,4-diazepane (Fasudil Impurity B/41) . Procurement of this specific compound is essential for developing and validating HPLC or UPLC methods to detect and quantify this impurity in active pharmaceutical ingredient (API) batches, ensuring compliance with ICH Q3A guidelines on impurities in new drug substances.

Computational Docking and Conformational Studies

Medicinal chemists performing structure-based drug design or molecular modeling studies can utilize the precise, experimentally determined crystallographic data for 1,4-ditosyl-1,4-diazepane [1]. The defined dihedral angle (82.88°) and ring disorder provide a validated starting conformation for the diazepane scaffold in docking simulations, offering a more accurate representation of its three-dimensional shape compared to computationally generated models of the parent homopiperazine.

Multi-Kilogram Scale-Up for Exploratory Chemistry

Process chemistry groups needing a robust and scalable building block for exploratory medicinal chemistry can rely on the established kilogram-scale synthesis of 1,4-ditosyl-1,4-diazepane . The documented 88% yield and 99% purity at a 141 kg output scale demonstrate a commercially viable process, mitigating supply chain risk for projects requiring significant quantities of a protected diazepane core.

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